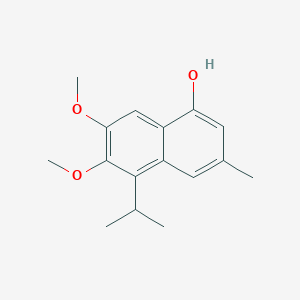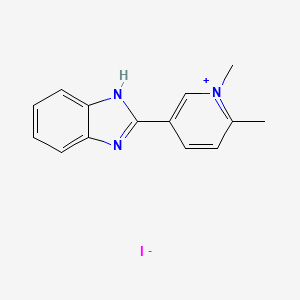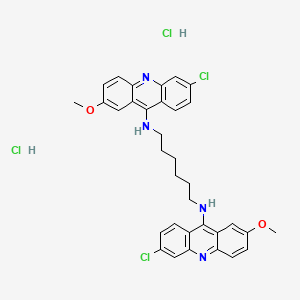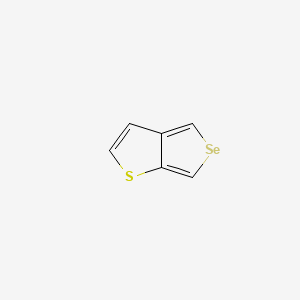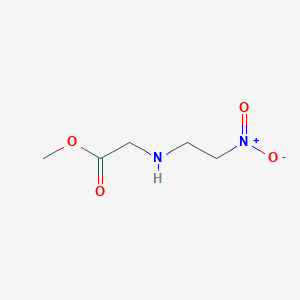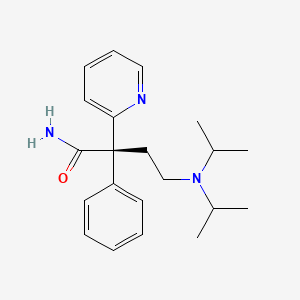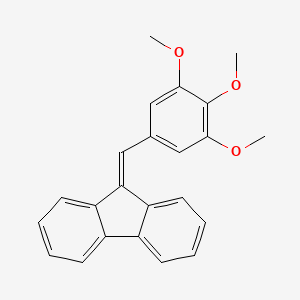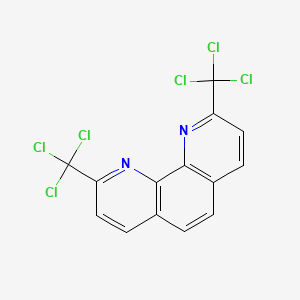![molecular formula C17H19NO5S B14450808 Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate CAS No. 76510-83-3](/img/structure/B14450808.png)
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate typically involves the formation of the thiazole ring followed by esterification. One common method includes the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde to form the intermediate compound, which is then esterified with diethyl malonate under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using catalysts to increase yield and efficiency. The use of microwave-assisted synthesis (MAOS) has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and chemical reaction accelerators
Wirkmechanismus
The mechanism of action of Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate is unique due to its specific ester functional groups and the presence of the thiazole ring, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives .
Eigenschaften
CAS-Nummer |
76510-83-3 |
|---|---|
Molekularformel |
C17H19NO5S |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
diethyl 2-methyl-2-[4-(1,3-thiazol-2-yloxy)phenyl]propanedioate |
InChI |
InChI=1S/C17H19NO5S/c1-4-21-14(19)17(3,15(20)22-5-2)12-6-8-13(9-7-12)23-16-18-10-11-24-16/h6-11H,4-5H2,1-3H3 |
InChI-Schlüssel |
PCJYQWSZUIMKNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C1=CC=C(C=C1)OC2=NC=CS2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenyl-1H-1,2,4-triazin-6-one](/img/structure/B14450735.png)
![disodium;2-[(5-carbamoyl-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]-4-[[4-(2-chloro-5-sulfonatoanilino)-6-fluoro-1,3,5-triazin-2-yl]amino]benzenesulfonate](/img/structure/B14450742.png)
